3-Amino-7,8-dichloroquinoline dihydrochloride 3-Amino-7,8-dichloroquinoline dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18406168
InChI: InChI=1S/C9H6Cl2N2.2ClH/c10-7-2-1-5-3-6(12)4-13-9(5)8(7)11;;/h1-4H,12H2;2*1H
SMILES:
Molecular Formula: C9H8Cl4N2
Molecular Weight: 286.0 g/mol

3-Amino-7,8-dichloroquinoline dihydrochloride

CAS No.:

Cat. No.: VC18406168

Molecular Formula: C9H8Cl4N2

Molecular Weight: 286.0 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-7,8-dichloroquinoline dihydrochloride -

Specification

Molecular Formula C9H8Cl4N2
Molecular Weight 286.0 g/mol
IUPAC Name 7,8-dichloroquinolin-3-amine;dihydrochloride
Standard InChI InChI=1S/C9H6Cl2N2.2ClH/c10-7-2-1-5-3-6(12)4-13-9(5)8(7)11;;/h1-4H,12H2;2*1H
Standard InChI Key KVYDJZYQWRSZQL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C2=NC=C(C=C21)N)Cl)Cl.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The quinoline core of 3-amino-7,8-dichloroquinoline dihydrochloride consists of a bicyclic system combining a benzene ring fused to a pyridine ring. Chlorine atoms at positions 7 and 8 introduce steric and electronic effects, while the 3-amino group enhances solubility through protonation in acidic conditions. The dihydrochloride salt form stabilizes the compound for storage and handling. Key identifiers include:

PropertyValue
IUPAC Name7,8-Dichloroquinolin-3-amine; dihydrochloride
Canonical SMILESC1=CC(=C(C2=NC=C(C=C21)N)Cl)Cl.Cl.Cl
InChIKeyKVYDJZYQWRSZQL-UHFFFAOYSA-N
PubChem CID73952379

The presence of two chloride counterions is critical for maintaining crystalline structure and aqueous solubility.

Spectral and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound are scarce, computational models predict strong absorption in the UV-Vis range due to aromatic ππ\pi \rightarrow \pi^* transitions. The electron-withdrawing chlorine atoms likely redshift absorption maxima compared to unsubstituted quinoline .

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis begins with 7,8-dichloroquinoline (CAS 703-49-1), which is nitrated at the 3-position followed by reduction to introduce the amino group. An alternative route involves direct amination of 3,7,8-trichloroquinoline under basic conditions, though yields are suboptimal . The dihydrochloride salt forms via treatment with hydrochloric acid, as outlined below:

3-Nitro-7,8-dichloroquinolineFe/HCl3-Amino-7,8-dichloroquinolineHClDihydrochloride salt\text{3-Nitro-7,8-dichloroquinoline} \xrightarrow{\text{Fe/HCl}} \text{3-Amino-7,8-dichloroquinoline} \xrightarrow{\text{HCl}} \text{Dihydrochloride salt}

Optimization Challenges

Key challenges include controlling regioselectivity during nitration and minimizing dehalogenation during reduction. Patent US4717416A highlights the use of radical initiators like benzoyl peroxide in chlorination steps for precursor synthesis . Solvent systems such as dichlorobenzene at 150–160°C improve reaction efficiency but require stringent temperature control .

Comparative Analysis with Quinoline Derivatives

Structural Analogues

Compared to 7,8-dichloroquinoline (PubChem CID 19987583), the amino group in 3-amino-7,8-dichloroquinoline dihydrochloride increases polarity, reducing logP from 2.8 to 1.4 . This enhances aqueous solubility but may limit blood-brain barrier penetration.

CompoundMolecular Weight (g/mol)logP
7,8-Dichloroquinoline198.052.8
3-Amino-7,8-dichloroquinoline dihydrochloride286.01.4

Functional Divergence

Unlike herbicidal 3,7-dichloro-8-quinoline derivatives , the 3-amino variant shows no phytotoxicity at concentrations ≤1 mM, suggesting selective biological targeting.

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